Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the ethyl ester functionality can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole-pyridine scaffold allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar in structure but with a different position of the carboxylate group.
Ethyl 3-(trifluoromethyl)pyridine-5-carboxylate: Lacks the pyrazole ring, making it less versatile in certain reactions.
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridine ring, altering its chemical properties.
Uniqueness
Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to its fused pyrazole-pyridine structure, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-3-5-7(4-14-6)15-16-8(5)10(11,12)13/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
ISABRRXYMOSHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)C(F)(F)F |
Origin of Product |
United States |
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